molecular formula C7H10N2O3 B12356537 Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione

Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B12356537
M. Wt: 170.17 g/mol
InChI Key: JBVCNWYPAMNBOB-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyran and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves a multicomponent reaction. This reaction typically includes barbituric acid, aldehydes, and malononitrile under solvent-free conditions using ball-milling techniques . This method is environmentally friendly and provides high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

1,4a,5,7,8,8a-hexahydropyrano[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h4-5H,1-3H2,(H2,8,9,10,11)

InChI Key

JBVCNWYPAMNBOB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1NC(=O)NC2=O

Origin of Product

United States

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